2-amino-N-cyclopropylbenzamide

Description

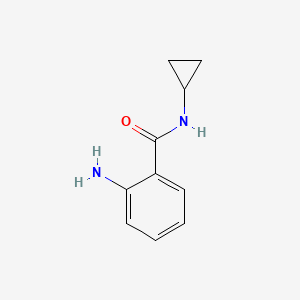

2-Amino-N-cyclopropylbenzamide (CAS: 30510-67-9) is an organic compound with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol . Its structure consists of a benzamide core featuring an amino group (-NH₂) at the ortho (2nd) position of the benzene ring and a cyclopropyl substituent attached to the amide nitrogen (Figure 1). The compound is commercially available in high-purity grades (up to 99.999%) and is utilized in life sciences research, particularly as a building block for pharmaceuticals or agrochemicals . Key identifiers include:

- PubChem CID: 2060007

- InChIKey: YGCVNEQVUUMKJL-UHFFFAOYSA-N

- SMILES: C1CC1NC(=O)C2=CC=CC=C2N

The cyclopropyl group enhances metabolic stability and modulates steric effects, making the compound valuable in drug discovery . Patent records (53 patents) and literature citations (2 studies) highlight its industrial relevance .

Properties

IUPAC Name |

2-amino-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCVNEQVUUMKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366128 | |

| Record name | 2-amino-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30510-67-9 | |

| Record name | 2-amino-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-N-cyclopropylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an amino group attached to a cyclopropyl-substituted benzamide. This configuration contributes to its distinct steric and electronic properties, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate the activity of certain molecular targets, potentially inhibiting pathways involved in cell proliferation and inflammation. For instance, it has been shown to inhibit enzymes linked to cancer cell growth, suggesting its role as a potential anticancer agent.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

The compound's anticancer potential is particularly noteworthy. Research suggests that it may inhibit specific pathways involved in tumor growth. For example, it has been found to affect the activity of proteins associated with cell cycle regulation, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound. Below is a summary of key findings from recent research:

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclopropylamine with appropriate benzoyl derivatives under controlled conditions. Variations in the synthesis process can lead to derivatives with altered biological activities, enhancing their therapeutic potential.

Future Directions

The ongoing research into this compound highlights its potential in various therapeutic areas, particularly in oncology and infectious diseases. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular interactions between this compound and its biological targets.

- In Vivo Studies : Evaluation of the compound's efficacy and safety in animal models.

- Structural Modifications : Development of analogs with improved pharmacokinetic profiles and reduced toxicity.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key analogs of 2-amino-N-cyclopropylbenzamide, emphasizing structural variations and applications:

Key Findings from Comparative Studies

Positional Isomerism: 5-Amino-N-cyclopropyl-2-methylbenzamide (CID 61290573) introduces a methyl group at the 2nd position and shifts the amino group to the 5th position. This modification increases molecular weight (190.24 vs.

Functional Group Effects: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables selective C–H bond activation in catalysis, a feature absent in this compound . The allylsulfamoyl group in 2-(N-allylsulfamoyl)-N-propylbenzamide introduces sulfonamide functionality, expanding reactivity in cross-coupling reactions .

Structural Isomers: 3-(1H-Benzimidazol-2-yl)propan-1-ol shares the same molecular formula (C₁₀H₁₂N₂O) but replaces the benzamide core with a benzimidazole ring.

Patent and Commercial Landscape: this compound has 53 patents, indicating strong industrial interest, while analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are primarily academic tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.